

Assessing the Specificity of CK2-IN-11 (D11): A Comparative Guide

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Compound of Interest

Compound Name: CK2-IN-11

Cat. No.: B12369572

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinase inhibitor **CK2-IN-11** (also known as D11) with other commercially available and widely used CK2 inhibitors. The following sections detail the specificity of these compounds through quantitative data, outline the experimental protocols used for their characterization, and visualize key signaling pathways and experimental workflows.

Data Presentation: Comparative Selectivity of CK2 Inhibitors

The following table summarizes the inhibitory activity of **CK2-IN-11** (D11) and other well-known CK2 inhibitors against CK2 and a selection of common off-target kinases. This data is crucial for interpreting experimental results and selecting the most appropriate tool compound for specific research needs.

Inhibitor	Target	IC50 / Ki	Off-Targets (IC50 / Ki)	Reference
CK2-IN-11 (D11)	CK2 α	Ki: 7.7 nM	Screening against 354 kinases revealed high selectivity. Only three other kinases were inhibited to a similar extent (>98% inhibition).	[1][2]
CX-4945 (Silmitasertib)	CK2 α	IC50: 1 nM, Ki: 0.38 nM	FLT3 (IC50: 35 nM), PIM1 (IC50: 46 nM), CDK1 (IC50: 56 nM), DYRK1A (IC50: 160 nM), GSK3 β (IC50: 190 nM)	[3][4][5]
SGC-CK2-1	CK2 α	IC50: 4.2 nM	DYRK2 (IC50: 440 nM). Highly selective, with only 11 out of 403 kinases showing >65% inhibition at 1 μ M.	[6][7]
TBB (4,5,6,7-Tetrabromobenzotriazole)	CK2	-	PIM1, PIM3	[8]

DMAT (2-Dimethylamino-4,5,6,7-tetrabromobenzimidazole)	CK2	IC50: 130-140 nM, Ki: 40 nM	PIM1, PIM2, PIM3, PKD1, HIPK2, DYRK1a	[8][9][10]
Quinalizarin	CK2 Holoenzyme	IC50: 0.15 μ M, Ki: 58 nM	Highly selective. When tested against 140 kinases at 1 μ M, only CK2 was significantly inhibited.	[11][12][13]

Experimental Protocols

The data presented in this guide is primarily generated using two key experimental approaches: broad-panel kinase profiling assays and in-cell target engagement assays.

Kinase Selectivity Profiling (e.g., KINOMEScan™)

This assay quantitatively measures the binding of a test compound to a large panel of kinases.

Methodology:

- **Assay Principle:** The assay is based on a competition binding format. A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand.
- **Competition:** If the test compound binds to the kinase, it will compete with the immobilized ligand, resulting in a lower amount of kinase captured on the solid support.
- **Quantification:** The amount of kinase bound to the solid support is quantified by measuring the amount of the DNA tag using quantitative PCR (qPCR).
- **Data Analysis:** The results are typically expressed as the percentage of the control (DMSO) signal, where a lower percentage indicates stronger binding of the test compound.

Dissociation constants (K_d) can be determined by running the assay with a range of compound concentrations.

Cellular Target Engagement (e.g., NanoBRET™ Target Engagement Assay)

This assay measures the ability of a compound to bind to its target protein within living cells.

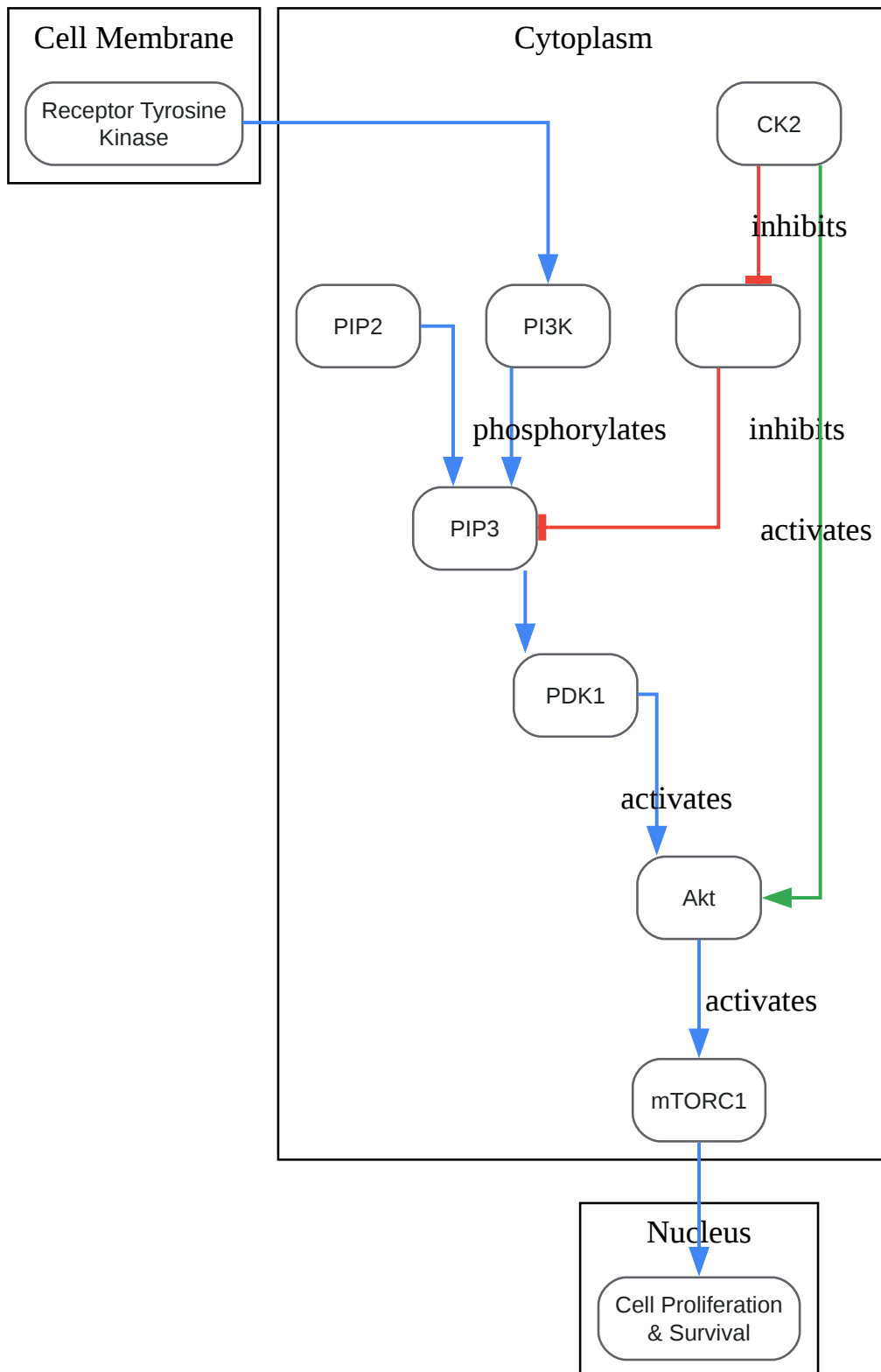
Methodology:

- **Assay Principle:** The target protein (e.g., CK2 α) is expressed in cells as a fusion with NanoLuc® luciferase. A fluorescently labeled tracer that binds to the target protein is added to the cells.
- **Bioluminescence Resonance Energy Transfer (BRET):** When the fluorescent tracer binds to the NanoLuc®-tagged target protein, the proximity of the luciferase and the fluorophore results in BRET.
- **Competitive Displacement:** An unlabeled test compound that binds to the same site on the target protein will compete with the fluorescent tracer, leading to a decrease in the BRET signal in a dose-dependent manner.
- **Data Analysis:** The reduction in the BRET signal is used to determine the intracellular affinity (IC_{50}) of the test compound for its target.

Mandatory Visualizations

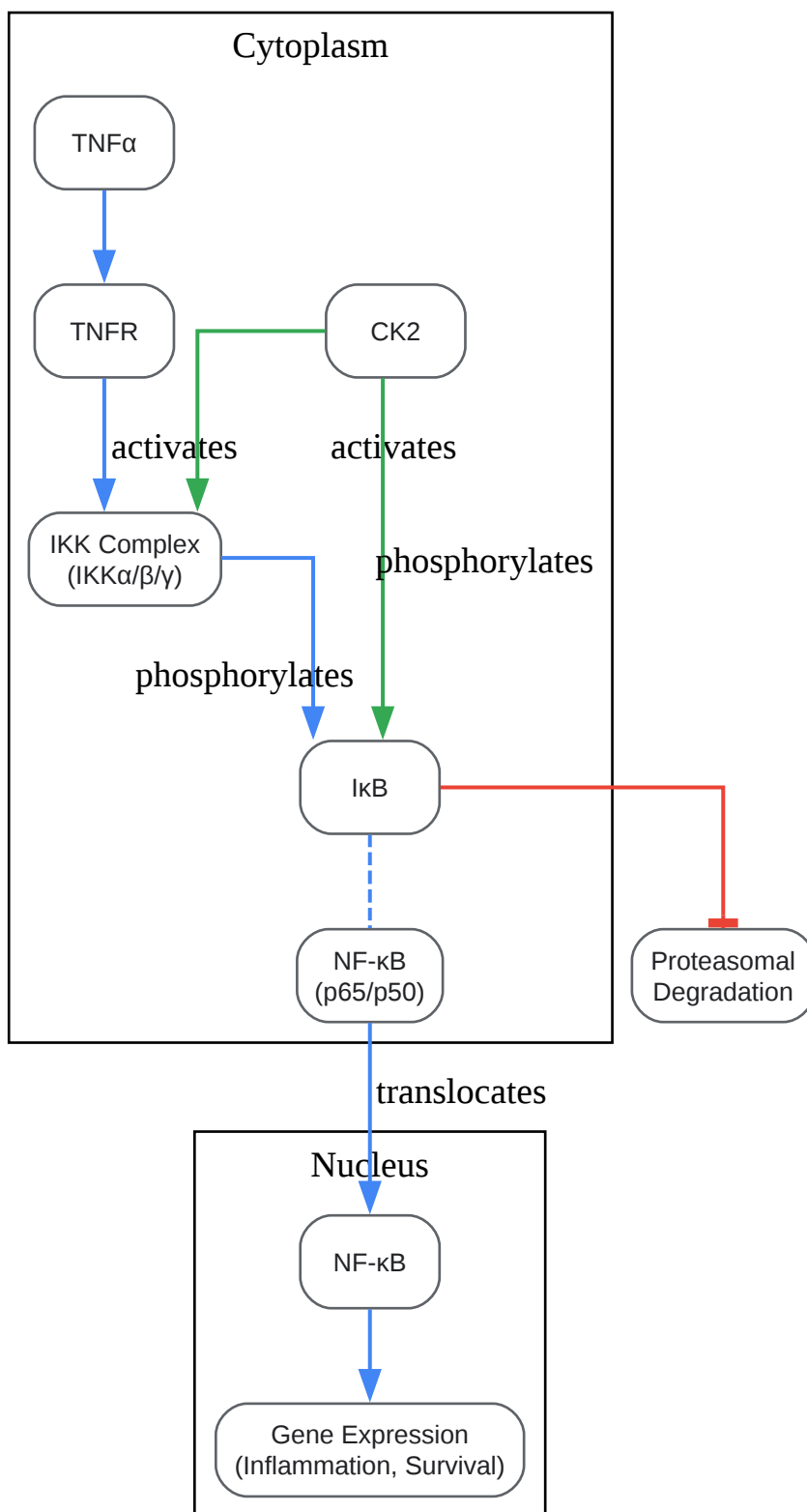
Signaling Pathways

The following diagrams illustrate the involvement of CK2 in key cellular signaling pathways. Understanding these pathways is critical for interpreting the phenotypic effects of CK2 inhibition.



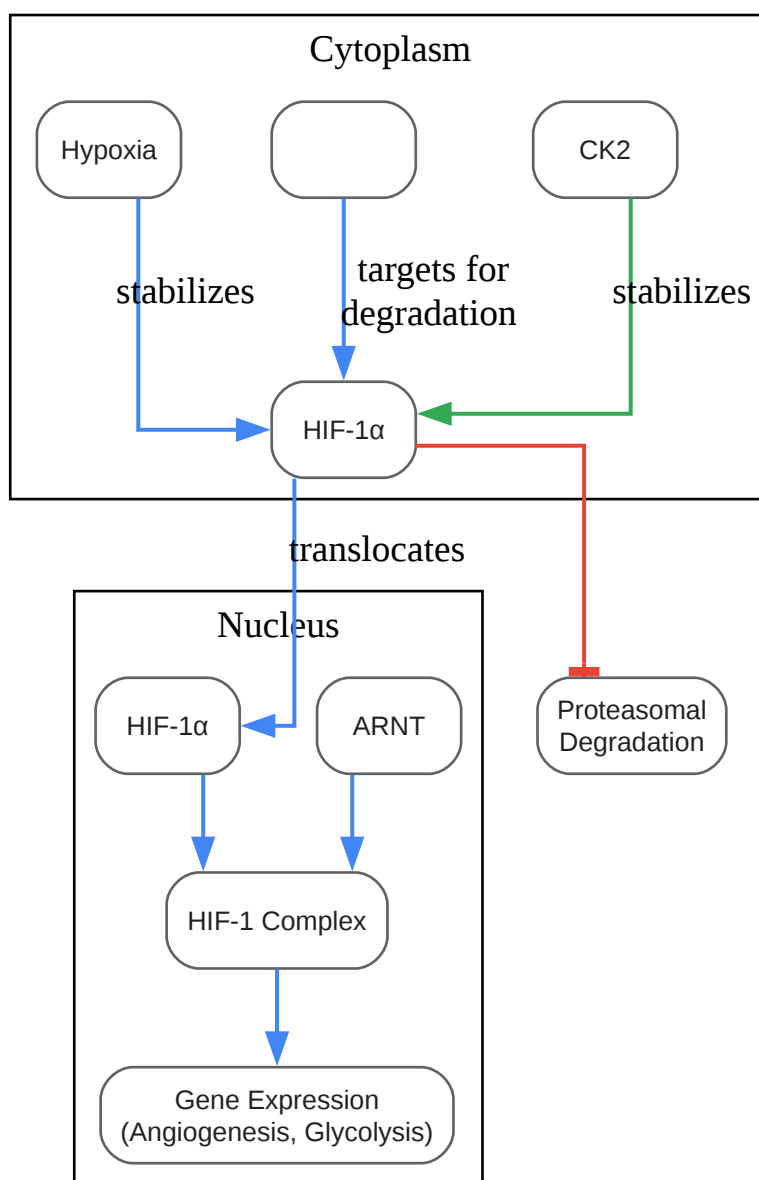
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Caption: CK2's role in the PI3K/Akt signaling pathway.



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Caption: CK2's involvement in the NF-κB signaling pathway.



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Caption: CK2's regulation of the HIF-1 α signaling pathway.

Experimental Workflow

The following diagram outlines a typical workflow for assessing the specificity of a kinase inhibitor.



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